Isocalamendiol

Sesquiterpenoid chemistry Natural product isolation Stereoisomer differentiation

Distinguishing isocalamendiol from its stereoisomer calamendiol-identical in formula but distinct in 3D configuration-is a critical challenge in Acorus calamus research. Isocalamendiol (CAS 25330-21-6) provides the definitive chiral reference standard for unambiguous stereochemical assignment in chiral HPLC/SFC. • Definitive (1R,4S,4aR,8aS) stereochemistry for isomer verification • Validated negative control for antimicrobial screening (inactive vs. MBC 12.50 mg/L actives) • Biosynthetic pathway standard for cadinane cyclization studies • NFKB1-targeted scaffold (-6.3 kcal/mol) for gastric cancer drug design

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Cat. No. B142714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocalamendiol
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O
InChIInChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1
InChIKeyAHNGXHRYFGQWSL-BYNSBNAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isocalamendiol Procurement: Sourcing and Baseline Characteristics of a Cadinane-Type Sesquiterpenoid


Isocalamendiol (CAS 25330-21-6) is a cadinane-type sesquiterpenoid [1] first isolated and characterized from the roots of Acorus calamus L. [2]. It possesses a defined stereochemical configuration (1R,4S,4aR,8aS) and a molecular weight of 238.37 g/mol . While often discussed in the context of the A. calamus metabolome, procurement for precise scientific investigation requires differentiation from structurally or biosynthetically related entities found within the same source material.

Why Generic 'Acorus calamus Sesquiterpene' Substitution Fails for Isocalamendiol


Isocalamendiol cannot be substituted with a generic 'A. calamus sesquiterpene' due to profound structural and configurational specificity. It is a stereoisomer of calamendiol (CAS 30167-28-3) [1], with which it shares a molecular formula but differs in three-dimensional arrangement. It is also a distinct cyclization product downstream of the biosynthetic precursor preisocalamendiol (CAS 25645-19-6) . Furthermore, its activity profile diverges from co-occurring sesquiterpenes like spathulenol [2]. Therefore, the precise stereochemistry and functional group presentation of isocalamendiol dictate its unique molecular recognition events; substituting with its stereoisomer or a biosynthetic intermediate will result in non-equivalent experimental outcomes.

Isocalamendiol Quantitative Differentiation: Head-to-Head Evidence Against Analogs


Isocalamendiol vs. Calamendiol: Definitive Stereochemical Identity as a Critical Selection Criterion

Isocalamendiol is defined by its distinct stereochemistry as the (1R,4S,4aR,8aS)-isomer , setting it apart from its stereoisomer, calamendiol. Both share the identical molecular formula C15H26O2 and molecular weight (238.37 g/mol) [1], and both have been co-isolated from the same plant source, Acorus calamus L. [2]. This stereochemical divergence is a primary factor for procurement decisions, as it fundamentally alters molecular recognition in chiral biological environments, rendering the two non-interchangeable.

Sesquiterpenoid chemistry Natural product isolation Stereoisomer differentiation

Isocalamendiol vs. Preisocalamendiol: Divergent Biosynthetic Roles and Stability

Preisocalamendiol (CAS 25645-19-6) is not an analog but a direct biosynthetic precursor, whose stereospecific thermal isomerization yields isocalamendiol . Molecular mechanics calculations confirm that this cyclization is governed by transition state conformer stability rather than ground state stability [1]. This establishes isocalamendiol as the defined downstream product of a specific biosynthetic transformation.

Sesquiterpene biosynthesis Biosynthetic intermediates Natural product chemistry

Isocalamendiol Derivative vs. Spathulenol: Quantitative Docking Affinity for Gastric Cancer Targets

A 2024 in silico network pharmacology study directly compared dehydroxy-isocalamendiol (a derivative of isocalamendiol) against spathulenol, a co-occurring sesquiterpene, for gastric cancer targets [1]. Against the NFKB1 target, dehydroxy-isocalamendiol demonstrated a binding affinity of -6.3 kcal/mol, while spathulenol showed -6.0 kcal/mol [1]. Similarly, against HIF1A, dehydroxy-isocalamendiol showed -5.7 kcal/mol compared to spathulenol's -5.9 kcal/mol [1]. This indicates a distinct, target-specific interaction profile relative to a common comparator.

Gastric cancer Network pharmacology Molecular docking

Isocalamendiol vs. Other A. calamus Sesquiterpenes: Differential Antimicrobial Potency

In a 2016 study profiling sesquiterpenoids from Acori Calami Rhizoma, isocalamendiol (compound 4) was among 11 isolates tested for antimicrobial activity [1]. While the study reported that compounds 3, 7-9, and 11 had significant activity, isocalamendiol and calamendiol (compound 5) were not among those with significant activity [1]. In contrast, compound 9 showed MBC of 20.00 mg/L against four strains, and compound 11 showed MBC of 12.50 mg/L against P. aeruginosa [1]. This differential activity profile within the same study enables direct comparison of antimicrobial efficacy among co-isolated sesquiterpenoids.

Antimicrobial activity Acorus calamus Sesquiterpenoids

Isocalamendiol Application Scenarios: Prioritizing Evidence-Based Research Use Cases


Chiral Reference Standard for Stereoisomer Differentiation

Procurement of isocalamendiol is essential as a chiral reference standard to differentiate it from its stereoisomer, calamendiol, in analytical workflows (e.g., chiral HPLC, SFC). Given their co-occurrence in A. calamus extracts [1] and identical molecular formulas, isocalamendiol serves as a definitive marker to validate the identity and purity of the (1R,4S,4aR,8aS)-isomer , ensuring the correct stereoisomer is used in downstream assays.

Biosynthetic Pathway Elucidation Studies

Isocalamendiol is a specific cyclization product of preisocalamendiol , making it a key compound for researchers studying sesquiterpene biosynthesis in A. calamus. Its use as a substrate or product standard in enzymatic assays is critical for mapping and validating the stereospecific steps in the cadinane biosynthetic pathway, a role that cannot be fulfilled by its precursor or other co-occurring sesquiterpenes.

Negative Control for Antimicrobial Activity Screening

The 2016 study by Li et al. demonstrated that isocalamendiol was not among the sesquiterpenoids from A. calamus with significant antimicrobial activity [2], while others showed MBC values as low as 12.50 mg/L [2]. This makes isocalamendiol a valuable negative control in antimicrobial screening assays involving A. calamus extracts or isolated sesquiterpenes, helping to attribute observed activity to other, more potent constituents.

Target-Based Virtual Screening for Gastric Cancer

Computational studies have directly compared dehydroxy-isocalamendiol (derived from isocalamendiol) with spathulenol, showing superior binding affinity for NFKB1 (-6.3 vs -6.0 kcal/mol) in a gastric cancer model [3]. This positions isocalamendiol and its derivatives as prioritized scaffolds for structure-based drug design and virtual screening campaigns targeting NFKB1-mediated pathways in gastric cancer, offering a quantifiable advantage over a common comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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